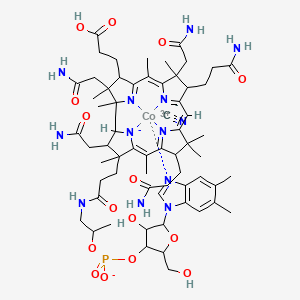

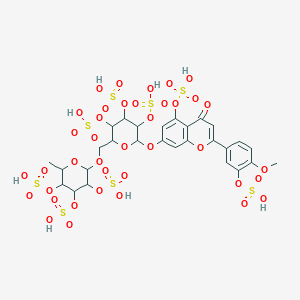

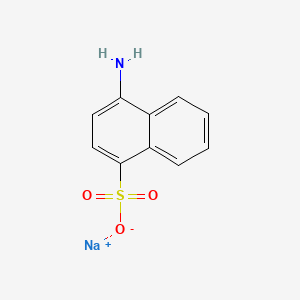

Isosorbide 2-Mononitrate 5-β-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Isosorbide 5-Mononitrate, closely related to the compound , involves dehydration of sorbitol to yield isosorbide, followed by nitration, sodium hydroxide treatment, and neutralization. This process achieves an overall yield of about 16% with a purity above 99%, indicating the complex and precise nature of synthesizing such compounds (Xing Huihai, 2011).

Molecular Structure Analysis

The structural analysis of isosorbide derivatives involves understanding the impact of substituents like the nitrate group on the isosorbide framework. Techniques such as X-ray diffractometry have been employed to investigate the complexation of isosorbide mononitrate with β-cyclodextrin, revealing 1:1 stoichiometry in solid-state complexes. This provides insight into the molecular interactions and stability of isosorbide mononitrate derivatives in various formulations (K. Uekama et al., 1985).

Chemical Reactions and Properties

Isosorbide mononitrate undergoes biotransformation in humans, with a significant portion being metabolized to its glucuronide conjugates, indicating the presence of active metabolic pathways that could involve the formation of Isosorbide 2-Mononitrate 5-β-D-Glucuronide. This metabolic process underscores the chemical reactivity and transformation potential of isosorbide mononitrate within the body, leading to various metabolites with distinct pharmacokinetic profiles (W. Down et al., 1974).

Physical Properties Analysis

The physical properties of isosorbide mononitrate and its derivatives, such as volatility and solubility, can be significantly influenced by complexation with other molecules like β-cyclodextrin. Such interactions not only stabilize the compound in solid-state but also retard its degradation under various storage conditions, highlighting the importance of physical property analysis in understanding and improving the stability and storage life of pharmaceutical compounds (K. Uekama et al., 1985).

Applications De Recherche Scientifique

Therapeutic Applications in Cardiovascular Diseases

Isosorbide mononitrates are primarily researched for their efficacy in treating cardiovascular diseases such as angina pectoris and heart failure. Studies have demonstrated that these compounds are effective in improving angina symptoms and exercise capacity in patients with chronic stable angina pectoris. Their mechanism involves vasodilation, which reduces myocardial oxygen demand and improves blood flow to ischemic regions of the heart. Moreover, there's evidence suggesting their role in heart failure management, particularly in patients with preserved ejection fraction, where they help improve exercise tolerance and reduce symptoms (Rehnqvist et al., 2012; Swedberg, 2012).

Pharmacokinetics and Delivery Systems

Research on isosorbide mononitrates has also extended into their pharmacokinetics and the development of novel delivery systems to optimize their therapeutic effects. Controlled-release formulations of isosorbide mononitrates have been a significant focus, aiming to provide sustained therapeutic levels, reduce dosing frequency, and minimize tolerance development. Such formulations have shown promise in providing consistent antianginal effects and improving patient compliance and quality of life (Cleophas et al., 2000).

Role in Pharmacogenomics

Emerging research in pharmacogenomics has highlighted the potential of tailoring isosorbide mononitrate therapy based on genetic markers to enhance efficacy and reduce adverse effects. Genetic polymorphisms in enzymes involved in nitrate metabolism and drug targets like the β-1 adrenergic receptor can influence individual responses to isosorbide mononitrates, presenting opportunities for personalized medicine in cardiovascular therapy (McNamara, 2008).

Safety And Hazards

Isosorbide 2-Mononitrate 5-β-D-Glucuronide is not classified as a dangerous substance according to GHS2.

Orientations Futures

The search results do not provide specific information about the future directions of Isosorbide 2-Mononitrate 5-β-D-Glucuronide.

Propriétés

Numéro CAS |

89576-61-4 |

|---|---|

Nom du produit |

Isosorbide 2-Mononitrate 5-β-D-Glucuronide |

Formule moléculaire |

C₁₂H₁₇NO₁₂ |

Poids moléculaire |

367.26 |

Synonymes |

1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)